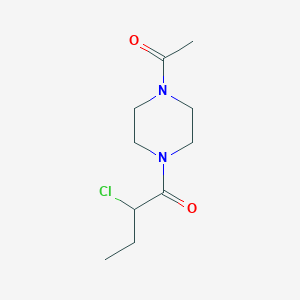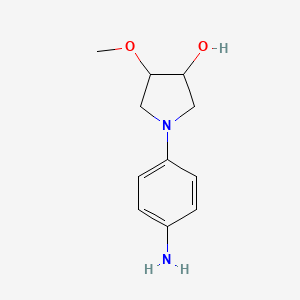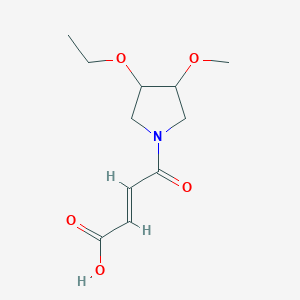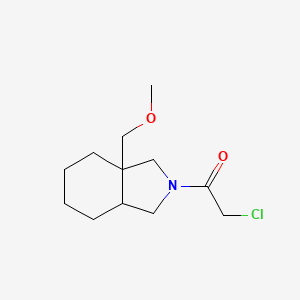
2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
説明
2-Chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one, also known as CMO, is a synthetic compound with a wide range of applications in scientific research. It is an isoindoline derivative that is used as a reagent for the synthesis of other compounds. CMO has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.
科学的研究の応用
Synthesis and Reactivity
- Synthesis and Catalytic Activity: A study on "2-methoxycarbonylethyldichlorotin hydroxide" explored its synthesis, crystal structure, and catalytic activity, specifically in the transesterification reaction of ethyl acetoacetate with alcohol. This could imply potential uses of related compounds in catalysis and synthesis processes (Yingying et al., 2015).
Molecular Design and Analysis
- Molecular Design for Selective Extraction: Research on "Acyclic Polyether Dicarboxylic Acids Possessing Pseudo-18-crown-6 Frameworks" for selective lead(II) extraction highlights the importance of molecular design in environmental and analytical chemistry. This suggests the potential for designing related compounds for specific metal ion extraction and environmental remediation (Hayashita et al., 1999).
Photochemical Transformations
- Photochemical Transformations: A study on the photochemical transformations and orbital overlap preferences in excited-state intramolecular electron transfers provides insights into the photochemical behavior of methoxy-substituted compounds. This could inform applications in photochemistry and the development of photoreactive materials (Cristol et al., 1987).
Spectroscopic and Structural Analysis
- X-ray and Spectroscopic Analysis: The synthesis and analysis of "2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile" demonstrated the use of X-ray analysis, IR, NMR, and fluorescence spectroscopy to investigate compound structures and optical properties. Such analytical techniques are crucial for understanding the physical and chemical properties of novel compounds, potentially including the one of interest (Jukić et al., 2010).
Chemical Reactivity and Mechanisms
- Reactivity and Mechanisms: Research on the reactivity of methoxymethyl complexes with acids, forming chloromethyl complexes that react with hydroxy-compounds, underscores the importance of understanding chemical reactivity for synthesis and chemical transformations. This knowledge could be applied to manipulate the compound of interest for specific applications (Green et al., 1967).
作用機序
Target of Action
The primary target of 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It is designed to interact with both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one interacts with its targets through covalent bonding . As a cysteine-reactive small-molecule fragment, it forms a covalent bond with the thiol group of cysteine residues in proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
Given its reactivity with cysteine residues, it can potentially affect a wide range of biochemical pathways involving proteins with accessible cysteine residues .
Result of Action
The molecular and cellular effects of 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one’s action depend on the specific proteins it targets. By forming covalent bonds with cysteine residues, it can alter protein function, which can in turn affect various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one. For instance, the compound’s reactivity with cysteine residues can be influenced by the pH of the environment, as the deprotonation of the thiol group in cysteine is pH-dependent. Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C .
特性
IUPAC Name |
1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-16-9-12-5-3-2-4-10(12)7-14(8-12)11(15)6-13/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCLIROTYQCOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



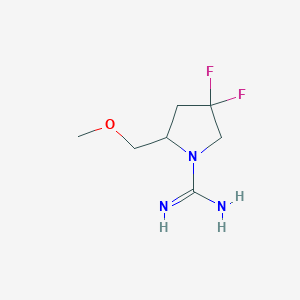
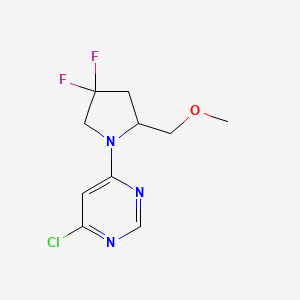

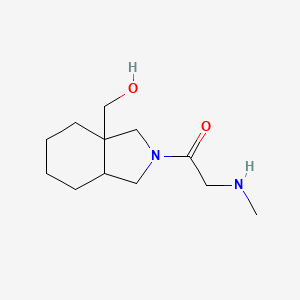

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
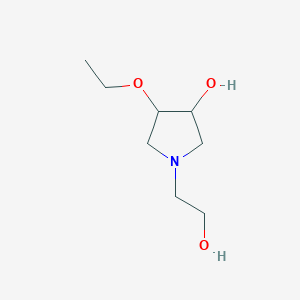

![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
